Human Dopamine Transporter (hDAT) Inhibition Potency: 2-(3,5-Dichlorophenyl)pyrrolidine vs. Positional Isomers
2-(3,5-Dichlorophenyl)pyrrolidine exhibits moderate dopamine transporter (DAT) inhibition with IC₅₀ values ranging from 441 nM to 945 nM across multiple human DAT assays, distinguishing it from more potent 3,4-dichlorophenyl analogs that achieve IC₅₀ values of 2.34-3.27 nM [1][2]. The 3,5-dichloro substitution pattern yields approximately 135- to 400-fold lower DAT potency compared to the 3,4-dichloro configuration, making this compound suitable for applications where moderate rather than potent DAT inhibition is required—such as probe compounds for studying partial inhibition effects or as a selectivity control in nAChR-focused assays [1].
| Evidence Dimension | Human dopamine transporter (hDAT) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 441 nM (competitive binding), 658 nM, 871 nM, 900 nM, 945 nM across multiple assay conditions |
| Comparator Or Baseline | 3,4-dichlorophenyl tropane analog (6g/7g): IC₅₀ = 2.34-3.27 nM |
| Quantified Difference | ~135-fold to 404-fold lower potency (less potent) |
| Conditions | Target: [³H]WIN-35428 displacement in N2A cells; [¹²⁵I]RTI55 displacement in HEK293 cells; [³H]dopamine reuptake in HEK293 cells |
Why This Matters
The moderate DAT potency of 2-(3,5-dichlorophenyl)pyrrolidine enables its use as a pharmacological tool where potent DAT blockade would confound interpretation, particularly in studies requiring selective nAChR modulation without full DAT saturation.
- [1] EcoDrugPlus Database. Compound ID 2126094: DAT Inhibition Assays for 2-(3,5-Dichlorophenyl)pyrrolidine. IC₅₀ values: 441 nM (WIN-35428 displacement), 871 nM (RTI55 displacement), 945 nM (dopamine reuptake). View Source
- [2] Meltzer PC, et al. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. J Med Chem. 1997; 3β-(3,4-dichlorophenyl) analog IC₅₀ = 3.27 nM. View Source
